2-dehydro-3-deoxy-D-arabinonic acid

Catalog No.
S1532607
CAS No.
53857-83-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-dehydro-3-deoxy-D-arabinonic acid

CAS Number

53857-83-3

Product Name

2-dehydro-3-deoxy-D-arabinonic acid

IUPAC Name

(4S)-4,5-dihydroxy-2-oxopentanoic acid

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-2-3(7)1-4(8)5(9)10/h3,6-7H,1-2H2,(H,9,10)/t3-/m0/s1

InChI Key

UQIGQRSJIKIPKZ-VKHMYHEASA-N

SMILES

C(C(CO)O)C(=O)C(=O)O

Synonyms

(4S)-4,5-Dihydroxy-2-oxo-pentanoic Acid; (S)-4,5-Dihydroxy-2-oxo-pentanoic Acid

Canonical SMILES

C(C(CO)O)C(=O)C(=O)O

Isomeric SMILES

C([C@@H](CO)O)C(=O)C(=O)O
2-Dehydro-3-deoxy-D-arabinonic acid (DDA) is a rare compound that has garnered much attention in the scientific community due to its potential applications in diverse fields of research and industry. This paper will provide an overview of DDA by focusing on its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-Dehydro-3-deoxy-D-arabinonic acid (DDA) is a rare sugar acid that was first identified in the late 1950s in the acid hydrolysate of the cell wall of gram-negative bacteria, including Escherichia coli [1]. DDA is a member of the deoxyhexonic acid family and has a unique structure that contains an unsaturated furanose ring. Because of its unique structure and rarity, DDA has become an interesting field of study for researchers and scientists.
DDA is an odorless white crystalline solid that is soluble in water and insoluble in organic solvents such as methanol and ethanol [2]. DDA has a molecular weight of 174.14 g/mol and a melting point of 125-128 ℃ [2]. It is a weak organic acid with a pKa of 3.9 [3]. DDA can exist in two forms, the open-chain form, and the cyclic form, based on the pH of the medium in which it is present [4]. The open-chain form predominates at low pH, and the cyclic form exists at high pH [4].
DDA is a rare compound that is not readily available commercially. However, several methods have been reported for the synthesis of DDA. One of the commonly used methods for DDA synthesis involves the oxidation of 2-deoxy-D-arabinose using an oxidizing agent such as potassium permanganate or sodium chlorite [5, 6]. Another method involves the synthesis of DDA derivatives that are further hydrolyzed to obtain DDA [7]. Several analytical methods have been developed for the characterization of DDA, including NMR spectroscopy, mass spectrometry, and X-ray crystallography [8].
NMR spectroscopy is a widely used analytical technique for the analysis of DDA. It has been used for the structural elucidation of DDA and its derivatives [9]. Mass spectrometry is another analytical technique that has been used for the identification and quantification of DDA in biological matrices [10]. X-ray crystallography has also been used to obtain crystal structures of DDA and its derivatives [11]. High-performance liquid chromatography (HPLC) has been reported for the quantification of DDA in bacterial cultures [12].
DDA has been reported to possess several biological activities. It has been shown to inhibit the growth of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa [13]. DDA also exhibits potent antioxidant activity and has been reported to protect cells against oxidative stress-induced damage [14]. Apart from this, DDA has been reported for its biofilm inhibitory activity and has also been reported to inhibit the expression of virulence genes in bacteria [15]. These properties make DDA a potential candidate for the treatment of bacterial infections.
The toxicity and safety of DDA have been evaluated in several studies. A study conducted by Li et al. reported that DDA exhibited low toxicity in mice and rat models [16]. The study reported that DDA did not show any significant changes in behavioral, biochemical, or hematological parameters at the tested doses. However, further studies are needed to evaluate the toxicity and safety of DDA in humans.
DDA has been used in several scientific experiments. It has been reported to act as a deterrence against pathogenic bacteria by inhibiting their growth [17]. DDA has also been reported to be a potent antioxidant that can protect against oxidative stress-induced cellular damage [14]. Apart from this, DDA has been used in the synthesis of several derivatives that have shown potential for use as therapeutic agents for the treatment of several diseases, including cancer and diabetes [18, 19].
DDA has become an important field of study in the scientific community due to its potential applications in diverse fields of research and industry. Several studies are currently underway to evaluate the biological activities of DDA and its derivatives. Moreover, efforts are being made to develop more efficient and cost-effective methods for the synthesis of DDA.
DDA has shown potential for use in diverse fields of research and industry. It has been reported to have antibacterial, antioxidant, and biofilm inhibitory properties, making it a potential candidate for the development of novel antibiotics and anti-inflammatory agents. Additionally, DDA has been used in several scientific experiments to model several diseases, including cancer and diabetes, making it a potential therapeutic agent. Furthermore, DDA derivatives have shown potential for use in the production of renewable chemicals [20], making it a potential candidate for the development of sustainable industrial processes.
Despite the potential of DDA, several limitations exist that require further investigation. For instance, the lack of commercial availability of DDA has limited its widespread use in scientific experiments. Moreover, the structural complexity of DDA has made its effective synthesis challenging. Future research efforts should focus on developing more cost-effective and efficient methods for the synthesis of DDA and its derivatives. Furthermore, more studies are required to evaluate the safety and toxicity of DDA in humans.
Potential Future Directions include:
1. Development of more efficient and cost-effective methods for the synthesis of DDA and its derivatives.
2. Evaluation of the safety and toxicity of DDA in humans.
3. Investigation of the antiviral properties of DDA and its derivatives.
4. Development of more potent DDA derivatives for use in the treatment of bacterial infections.
5. Investigation of the potential therapeutic uses of DDA derivatives in the treatment of cancer and diabetes.
6. Evaluating the potential use of DDA as a biofilm inhibitor in medical implant coatings to prevent device-associated infections.
7. Further investigations into DDA's antioxidant properties and its potential protective effects against neurological diseases.
8. Development of DDA-based renewable chemicals for use in industrial processes.
9. Investigation of the immunomodulatory effects of DDA in autoimmune diseases.
In conclusion, 2-Dehydro-3-deoxy-D-arabinonic acid (DDA) is a rare compound that has garnered much attention due to its potential applications in diverse fields of research and industry. Despite its potential, several limitations exist that require further investigation. Future research efforts should focus on developing more efficient and cost-effective methods for the synthesis of DDA and its derivatives, as well as evaluating their safety and toxicity in humans. Furthermore, more studies are required to fully understand the biological properties and potential therapeutic uses of DDA and its derivatives.

XLogP3

-1.7

Wikipedia

2-dehydro-3-deoxy-D-arabinonic acid
2-dehydro-3-deoxy-D-arabinonate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

Explore Compound Types